Salicylamide glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

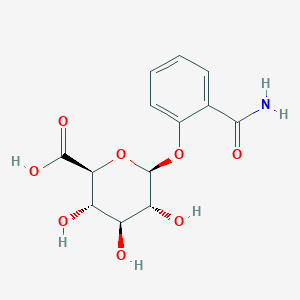

Salicylamide glucuronide is a metabolite of salicylamide, a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and antipyretic effects. Salicylamide glucuronide is formed in the liver by the conjugation of salicylamide with glucuronic acid, a process that is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT).

Mécanisme D'action

Salicylamide glucuronide is an inactive metabolite of salicylamide, and it does not have any direct pharmacological effects. However, it plays an important role in the elimination of salicylamide from the body. Salicylamide is rapidly metabolized to salicylamide glucuronide in the liver, and the glucuronide conjugate is excreted in the urine. This process reduces the concentration of salicylamide in the blood and prevents the accumulation of toxic levels of the drug.

Effets Biochimiques Et Physiologiques

Salicylamide glucuronide does not have any known biochemical or physiological effects. It is a relatively stable and inert metabolite that is rapidly eliminated from the body. However, its measurement can provide valuable information about the activity of UGT enzymes and their role in the metabolism of drugs and other compounds.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using salicylamide glucuronide as a marker for UGT activity include its high sensitivity, specificity, and reproducibility. It is also a relatively simple and inexpensive assay that can be performed using standard laboratory equipment. However, the limitations of this assay include the need for specialized reagents and equipment, the potential for interference from other metabolites, and the possibility of false-positive or false-negative results.

Orientations Futures

Future research on salicylamide glucuronide could focus on the development of new methods for its synthesis and purification, the optimization of existing assays for UGT activity, and the exploration of its potential as a biomarker for other metabolic pathways. Additionally, the role of UGT enzymes in drug metabolism and toxicity could be further investigated using salicylamide glucuronide as a model substrate. Finally, the development of new drugs and therapies that target UGT enzymes could be facilitated by a better understanding of the structure and function of salicylamide glucuronide and other UGT substrates.

Méthodes De Synthèse

The synthesis of salicylamide glucuronide involves the reaction of salicylamide with glucuronic acid in the presence of a suitable catalyst. The reaction is typically carried out in aqueous solution at elevated temperatures and pressures. The yield and purity of the product can be improved by optimizing the reaction conditions and by using high-performance liquid chromatography (HPLC) for purification.

Applications De Recherche Scientifique

Salicylamide glucuronide has been used as a marker for the activity of UGT enzymes in vitro and in vivo. It has also been used as a substrate for the measurement of UGT activity in clinical samples, such as blood and urine. Salicylamide glucuronide has been shown to be a reliable and sensitive indicator of UGT activity, and its measurement has been used to assess the effects of drugs and other compounds on UGT function.

Propriétés

Numéro CAS |

18338-81-3 |

|---|---|

Nom du produit |

Salicylamide glucuronide |

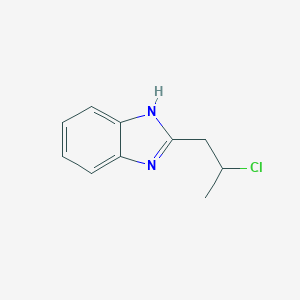

Formule moléculaire |

C13H15NO8 |

Poids moléculaire |

313.26 g/mol |

Nom IUPAC |

(2S,3S,4S,5R,6S)-6-(2-carbamoylphenoxy)-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C13H15NO8/c14-11(18)5-3-1-2-4-6(5)21-13-9(17)7(15)8(16)10(22-13)12(19)20/h1-4,7-10,13,15-17H,(H2,14,18)(H,19,20)/t7-,8-,9+,10-,13+/m0/s1 |

Clé InChI |

AEMUKQHDNNVAES-CDHFTJPESA-N |

SMILES isomérique |

C1=CC=C(C(=C1)C(=O)N)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C(=O)O)O)O)O |

SMILES |

C1=CC=C(C(=C1)C(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |

SMILES canonique |

C1=CC=C(C(=C1)C(=O)N)OC2C(C(C(C(O2)C(=O)O)O)O)O |

Synonymes |

salicylamide glucuronide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Acetic acid, [(2,5-dimethylphenyl)thio]-](/img/structure/B96516.png)

![Pyridine, 2-[(tert-butylthio)methyl]-6-methyl-](/img/structure/B96523.png)

![2H,6H-[1,3]Dioxolo[4,5-E]indole](/img/structure/B96537.png)